1-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
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Overview
Description
1-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a butyl group at position 1, an iodine atom at position 4, and a trifluoroethoxy methyl group at position 3. The trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The resulting product is then purified by column chromatography to obtain the desired compound in high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
1-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride, potassium carbonate, and cesium fluoride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxides. Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are commonly used.
Reduction Reactions: Reduction of the iodine atom can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding hydrogenated product.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amino derivatives, while oxidation reactions may produce oxides or hydroxides.
Scientific Research Applications
1-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. Once bound to its target, the compound can modulate the activity of the enzyme or receptor, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
1-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can be compared with other similar compounds, such as:
1-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole: This compound has a chlorine atom instead of iodine at position 4. The substitution of iodine with chlorine can affect the compound’s reactivity and biological activity.
1-butyl-4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole: This compound has a bromine atom at position 4. Bromine is less reactive than iodine but more reactive than chlorine, leading to different chemical and biological properties.
1-butyl-4-iodo-3-[(2,2,2-difluoroethoxy)methyl]-1H-pyrazole: This compound has a difluoroethoxy group instead of trifluoroethoxy. The presence of one less fluorine atom can influence the compound’s chemical stability and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
1-butyl-4-iodo-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3IN2O/c1-2-3-4-16-5-8(14)9(15-16)6-17-7-10(11,12)13/h5H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGXXZPKYGSWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCC(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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